![molecular formula C8H19O3P B1303801 Diethyl butylphosphonate CAS No. 2404-75-3](/img/structure/B1303801.png)
Diethyl butylphosphonate
Overview
Description
Diethyl butylphosphonate is an organophosphorus compound with the molecular formula C8H19O3P . It has an average mass of 194.208 Da and a monoisotopic mass of 194.107178 Da . It is also known by other names such as Butylphosphonate de diéthyle, Diethyl-butylphosphonat, and Phosphonic acid, P-butyl-, diethyl ester .
Molecular Structure Analysis
Diethyl butylphosphonate contains a total of 30 bonds, including 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 phosphonate .
Chemical Reactions Analysis
Phosphonates have garnered considerable attention for years owing to both their singular biological properties and their synthetic potential . They are involved in practically significant synthesis reactions, primarily the formation of phosphorus–carbon bonds .
Physical And Chemical Properties Analysis
Diethyl butylphosphonate has a density of 1.0±0.1 g/cm3, a boiling point of 245.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.3±3.0 kJ/mol and a flash point of 116.6±39.1 °C . The index of refraction is 1.415, and it has a molar refractivity of 49.5±0.3 cm3 .
Scientific Research Applications
Antimalarial Research
Diethyl butylphosphonate has been utilized in the synthesis of alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid (FR900098). These analogues demonstrated significant antimalarial potential both in vitro against Plasmodium falciparum and in vivo in the P. berghei mouse model, showing higher potency than reference compounds (Verbrugghen et al., 2010).
Organic Synthesis
In organic synthesis, diethyl butylphosphonate plays a role in the preparation of various compounds. For example, it is used in the synthesis of alkynes like (4-Methoxyphenyl)Ethyne. This demonstrates its utility in complex organic synthesis processes (Marinetti & Savignac, 2003).
Corrosion Inhibition
Research has explored the use of diethyl butylphosphonate derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds have shown high inhibition efficiency, making them useful for industrial applications like metal pickling processes. Their effectiveness is supported by both experimental and theoretical studies (Gupta et al., 2017).
Structural Chemistry
In structural chemistry, the geometry and bonding of diethyl butylphosphonate compounds have been studied. For instance, the structure of diethyl (1-hydroxy-2-butynyl)phosphonate exhibits nearly tetrahedral geometry around the phosphorus atom, which is crucial in understanding its chemical reactivity and interactions (Sanders et al., 1996).
Safety And Hazards
Diethyl butylphosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after single exposure, with the respiratory system being a potential target .
Future Directions
Phosphonates, including Diethyl butylphosphonate, have garnered considerable attention for years owing to both their singular biological properties and their synthetic potential . They are expected to continue playing a significant role in modern organic chemistry, particularly in the development of potential drugs and agrochemicals .
properties
IUPAC Name |
1-diethoxyphosphorylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOJOAVYGLGAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378641 | |
Record name | Diethyl butylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl butylphosphonate | |
CAS RN |
2404-75-3 | |
Record name | Diethyl butylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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